![molecular formula C17H21N7 B2945967 4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine CAS No. 2380179-42-8](/img/structure/B2945967.png)
4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyrazines and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine have been studied extensively in scientific research. This compound has been found to modulate various biochemical pathways and physiological processes, including cell proliferation, apoptosis, inflammation, and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine in lab experiments is its potential therapeutic applications in various diseases. However, one of the major limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for scientific research on 4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. Another direction is to study its mechanism of action and optimize its therapeutic potential. Additionally, further studies are needed to evaluate its safety and toxicity in preclinical and clinical trials.
Synthesemethoden
The synthesis of 4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine involves the reaction of 5-ethyl-6-methylpyrimidine-4-carboxylic acid with piperazine in the presence of a coupling agent. The resulting intermediate is then reacted with 4-bromo-1H-pyrazolo[3,4-d]pyrimidine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine have been extensively studied in scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been found to reduce the production of inflammatory cytokines. In neurological research, it has been found to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
4-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-3-14-13(2)19-12-20-16(14)22-8-10-23(11-9-22)17-15-4-5-21-24(15)7-6-18-17/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGXYTJFTBJIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=CN4C3=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

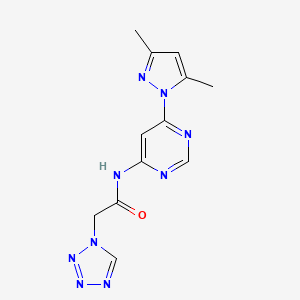
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2945888.png)
![(2E)-3-[(3,4-difluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945889.png)
![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2945890.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2945896.png)
![3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2945897.png)
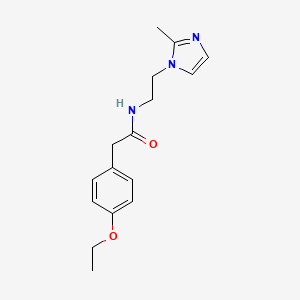
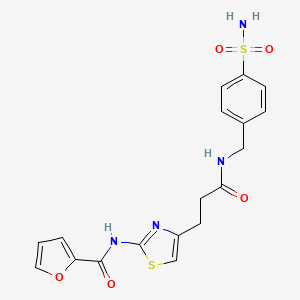
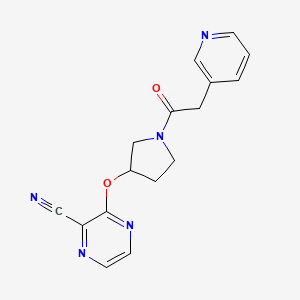
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2945902.png)

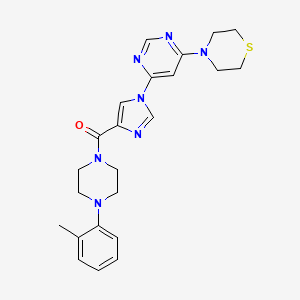
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-furyl)-2-propen-1-one](/img/structure/B2945906.png)
![6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2945907.png)